methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxy group, a nitro group, and a methyl ester group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 3-amino-4-nitro-1H-pyrazol-1-yl)acetate.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 3-ethoxy-4-nitro-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-ethoxy-4-amino-1H-pyrazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYERKGXUNVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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